molecular formula C9H9NO2S2 B14351254 Benzothiazole, ((methoxymethyl)thio)-, 3-oxide CAS No. 91384-87-1

Benzothiazole, ((methoxymethyl)thio)-, 3-oxide

Cat. No.: B14351254
CAS No.: 91384-87-1
M. Wt: 227.3 g/mol
InChI Key: LGVPCXSTXFRLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole, ((methoxymethyl)thio)-, 3-oxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. The presence of the methoxymethylthio group and the 3-oxide functionality makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including benzothiazole, ((methoxymethyl)thio)-, 3-oxide, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.

    Knoevenagel condensation: This method involves the condensation of aldehydes with active methylene compounds in the presence of a base.

    Biginelli reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters.

    Molecular hybridization techniques: Combining different molecular fragments to create new compounds.

    Microwave irradiation: Using microwave energy to accelerate chemical reactions.

    One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using environmentally friendly and cost-effective processes. These methods may include:

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, ((methoxymethyl)thio)-, 3-oxide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Scientific Research Applications

Benzothiazole, ((methoxymethyl)thio)-, 3-oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzothiazole, ((methoxymethyl)thio)-, 3-oxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzothiazole, ((methoxymethyl)thio)-, 3-oxide include:

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-Methylbenzothiazole

Uniqueness

This compound is unique due to the presence of the methoxymethylthio group and the 3-oxide functionality. These structural features confer distinct chemical reactivity and potential biological activities compared to other benzothiazole derivatives .

Properties

CAS No.

91384-87-1

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

2-(methoxymethylsulfanyl)-3-oxido-1,3-benzothiazol-3-ium

InChI

InChI=1S/C9H9NO2S2/c1-12-6-13-9-10(11)7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3

InChI Key

LGVPCXSTXFRLIP-UHFFFAOYSA-N

Canonical SMILES

COCSC1=[N+](C2=CC=CC=C2S1)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.